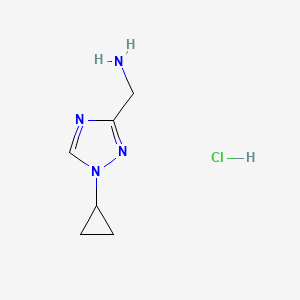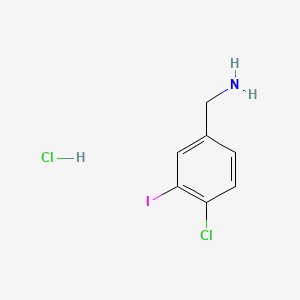![molecular formula C14H17NO3 B13458951 [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves the reduction of spirocyclic oxetanyl nitriles . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction mechanism involves the reduction of the nitrile group to form the corresponding amine, which is then further transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxaindan-5-yl)pentanoic acid: A related compound with similar structural features.
4-[4-[(1R,5S)-3-(1,3-benzodioxol-5-ylmethyl)-3,6-diazabicyclo[3.1.1]heptan-7-yl]phenyl]-N,N-dimethylbenzamide: Another compound with a bicyclic structure.
Uniqueness
What sets [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol apart is its unique combination of a bicyclic structure with a methanol functional group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H17NO3/c16-8-13-4-14(5-13,7-15-6-13)10-1-2-11-12(3-10)18-9-17-11/h1-3,15-16H,4-9H2 |
InChI Key |
YYVSWFPFNOEFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC4=C(C=C3)OCO4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


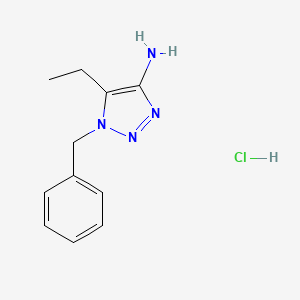
![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)
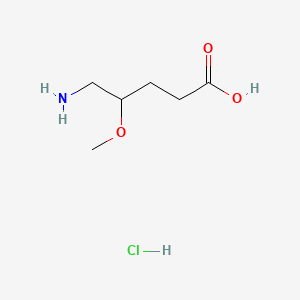
![rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride](/img/structure/B13458888.png)
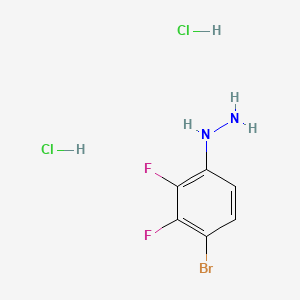
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)
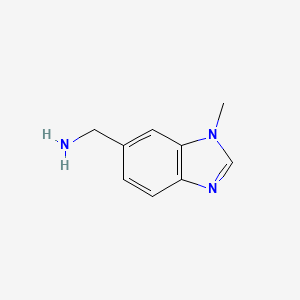

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
